Regioisomeric Differentiation in CaSR Activity
The 5-substituted 1-methylpyrazole scaffold of the target compound positions the benzylaminomethyl group with a distinct vector compared to 3-substituted pyrazole calcimimetics. In the seminal CaSR SAR study by Poon et al. (2009), 1-(1-phenyl-1H-pyrazol-3-yl)methanamines achieved CaSR agonist activity, with pyrazole 15 demonstrating efficacy in a rat in vivo pharmacodynamic model at 3 mg/kg, outperforming the first-generation calcimimetic R-568 at 30 mg/kg [1]. The 5-substituted regioisomer represents a structurally distinct starting point for scaffold-hopping and property optimization. Note: direct CaSR activity data for the target compound are not publicly available; this evidence constitutes a class-level inference based on regioisomeric scaffold divergence.
| Evidence Dimension | CaSR agonist potency and in vivo efficacy |
|---|---|
| Target Compound Data | No publicly available direct CaSR activity data |
| Comparator Or Baseline | 1-(1-Phenyl-1H-pyrazol-3-yl)methanamine (pyrazole 15): CaSR agonist; rat in vivo PTH reduction at 3 mg/kg p.o. |
| Quantified Difference | Not quantifiable for target compound; scaffold divergence (5-substituted vs. 3-substituted pyrazole) provides structurally orthogonal starting point |
| Conditions | Human CaSR in vitro assay; rat in vivo pharmacodynamic model (J. Med. Chem. 2009) |
Why This Matters
Regioisomeric scaffold differentiation is critical for medicinal chemistry programs pursuing novel IP space; the 5-substituted pyrazole offers an underexplored vector compared to the extensively patented 3-substituted calcimimetic series.
- [1] Poon SF, St Jean DJ, Harrington PE, et al. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. J Med Chem. 2009;52(21):6535-6538. doi:10.1021/jm9012278. View Source
